molecular formula C11H7ClO4S B2989285 8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid CAS No. 854357-34-9

8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid

Cat. No. B2989285
CAS RN: 854357-34-9
M. Wt: 270.68
InChI Key: YANVGPUCJYUCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid” is a chemical compound with the molecular formula C11H7ClO4S . It has a molecular weight of 270.69 . It is a specialty product used for proteomics research .


Physical And Chemical Properties Analysis

The molecular weight of “8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid” is 270.69 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Phenolic Acids in Biological and Pharmacological Effects

Phenolic acids, including chlorogenic acid (CGA), have gained substantial attention for their diverse biological and pharmacological effects. These effects include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and free radicals scavenger activities. CGA, in particular, plays several important therapeutic roles and has been found to modulate lipid metabolism and glucose in metabolic-related disorders, potentially offering insights into the beneficial effects of similar carboxylic acids in scientific research (Naveed et al., 2018).

Antimicrobial Properties of Carboxylic Acids

Carboxylic acids are known to possess significant antimicrobial properties, which can be valuable in the search for effective antimicrobials against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. This review highlights the antimicrobial activities of 121 cyanobacterial compounds or cyano-compounds, which include several carboxylic acids and their derivatives. These findings underline the potential of carboxylic acids in developing new antimicrobial agents and the importance of exploring the structural diversity of these compounds for scientific research applications (Swain et al., 2017).

Metabolic Activation of Carboxylic Acids

The metabolic activation of carboxylic acids is a significant area of study, particularly concerning the formation of acyl-glucuronides and acyl-CoA thioesters. These metabolites are chemically reactive and may play a role in adverse reactions and toxicity, offering a pathway for scientific research into the safety and efficacy of carboxylic acid-containing compounds (Skonberg et al., 2008).

Mechanism of Action

The mechanism of action of “8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid” is not specified in the sources I found. It’s mentioned that it’s used for proteomics research , but the exact role it plays in this context is not clear.

Safety and Hazards

The safety and hazards associated with “8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid” are not specified in the sources I found. It’s mentioned that it’s for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

8-chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO4S/c12-9-5-3-6-7(16-2-1-15-6)4-8(5)17-10(9)11(13)14/h3-4H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANVGPUCJYUCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid

CAS RN

854357-34-9
Record name 6-chloro-10,13-dioxa-4-thiatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraene-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.